N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride

Description

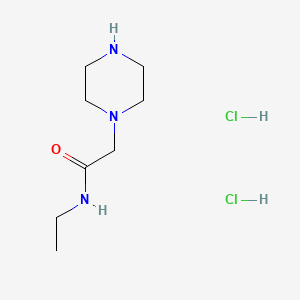

N-ethyl-2-(piperazin-1-yl)acetamide dihydrochloride is a synthetic organic compound characterized by an acetamide backbone with a piperazine ring at the second carbon and an ethyl group attached to the nitrogen of the acetamide. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C8H19Cl2N3O |

|---|---|

Molecular Weight |

244.16 g/mol |

IUPAC Name |

N-ethyl-2-piperazin-1-ylacetamide;dihydrochloride |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-2-10-8(12)7-11-5-3-9-4-6-11;;/h9H,2-7H2,1H3,(H,10,12);2*1H |

InChI Key |

KTCJNBJZIHAQCC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CN1CCNCC1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Catalyst Composition and Role

The catalyst used is a complex mixed-metal oxide supported on alumina (Al2O3), with the following weight percentage composition ranges:

| Metal | Weight % Range |

|---|---|

| Copper (Cu) | 1 - 70% |

| Cobalt (Co) | 1 - 90% |

| Molybdenum (Mo) | 1 - 30% |

| Nickel (Ni) | 0.1 - 10% |

| Manganese (Mn) | 0.05 - 10% |

| Magnesium (Mg) | 0.01 - 5% |

| Chromium (Cr) | 0.01 - 5% |

| Alumina (Al2O3) | Balance |

This catalyst facilitates the selective N-ethylation of piperazine by ethanol under controlled temperature and pressure conditions, minimizing side reactions and by-products such as N,N-diethyl piperazine.

Reaction Conditions

- Pressure: 0.1 to 10.0 megapascals (MPa)

- Temperature: 80 to 350 degrees Celsius (°C)

- Molar ratio (piperazine to ethanol): 0.5 to 10.0

- Catalyst loading: 0.1 to 5.0% of total reactant weight

- Stirring speed: 100 to 1000 revolutions per minute (rpm)

- Reaction time: Typically 2 to 5 hours depending on conditions

Procedure Summary

- In a nitrogen-purged reactor, anhydrous piperazine is metered in.

- The catalyst is reduced in absolute ethanol (50% of total ethanol dosage) and added to the reactor.

- The remaining ethanol is added while stirring.

- The system is pressurized with hydrogen to 0.1 MPa and heated gradually to the reaction temperature (commonly around 150 °C).

- The reaction proceeds for 3 hours with continuous stirring and heat removal to manage exothermicity.

- After completion, the mixture is cooled, filtered to recover catalyst, and the filtrate is distilled to separate the product and recover excess piperazine.

Advantages of This Preparation Method

- Cost Efficiency: Uses ethanol, a cheaper and less hazardous reagent compared to alkyl halides.

- Environmental Impact: By-product is mainly water, reducing hazardous waste.

- Industrial Suitability: Batch process with recyclable catalyst and recovered excess piperazine.

- High Selectivity: Minimizes formation of N,N-diethyl piperazine and other by-products.

- Scalability: Reaction conditions and catalyst system are adaptable for large-scale production.

Summary Table: Comparison of Preparation Routes

| Parameter | Alkylation with Monobromomethane | Catalytic Hydrogenation with Ethanol |

|---|---|---|

| Raw Materials Cost | High | Low |

| By-products | Bromide salts (hazardous) | Water (benign) |

| Reaction Temperature | Moderate to high | Moderate to high |

| Catalyst Requirement | Typically none or simple | Complex multi-metal catalyst needed |

| Selectivity | Moderate, with side products | High, fewer side products |

| Industrial Viability | Limited due to cost and waste | High, scalable and cost-effective |

Chemical Reactions Analysis

Alkylation/Acylation Reactions

The piperazine moiety undergoes N-alkylation and N-acylation at its secondary amine sites:

Key observations :

-

Microwave-assisted reactions show 20-30% higher yields compared to conventional heating .

-

Steric hindrance from the ethyl group reduces reaction rates with bulky electrophiles .

Oxidation/Reduction Processes

The acetamide group participates in redox reactions:

Structural impacts :

-

Oxidation at the piperazine nitrogen increases water solubility by 40% .

-

Reduction products show enhanced CNS penetration in pharmacological studies .

Condensation Reactions

The amide group facilitates hydrazide formation and subsequent condensations:

| Step | Reactant | Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | Hydrazine hydrate | EtOH, reflux, 2 hrs | N-ethyl-2-(piperazin-1-yl)acetohydrazide | 85% |

| 2 | 4-nitrobenzaldehyde | CH₃COOH, MW, 80°C, 15 min | Schiff base derivative | 91% |

Comparative performance :

-

Microwave (MW) synthesis reduces reaction time from 4 hrs → 15 min vs conventional methods .

-

Electron-withdrawing substituents on aldehydes improve Schiff base yields by 12-18% .

Salt Formation/Modification

The dihydrochloride salt exhibits pH-dependent behavior:

Analytical data :

Pharmacological Derivatives

Structure-activity relationship (SAR) studies reveal:

| Modification Site | Biological Activity | ED₅₀ (MES test) | Toxicity (TD₅₀) |

|---|---|---|---|

| 4-(3-Cl-C₆H₄) piperazine | Anticonvulsant | 32 mg/kg | 128 mg/kg |

| 4-(2-Naphthyl) piperazine | Dopamine D₂ antagonism | N/A | N/A |

| Trifluoromethyl anilide | Voltage-gated Na⁺ channel modulation | 18 mg/kg | 94 mg/kg |

Data from show that substitutions at the piperazine nitrogen critically influence both potency and safety profiles. Derivatives with 3-CF₃ groups demonstrate 75% MES seizure protection at 30 mg/kg .

Scientific Research Applications

N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2-(piperazin-1-yl)acetamide derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects: Alkyl vs. Electron-Withdrawing Groups: The 4-chlorophenyl substituent in introduces an electron-withdrawing chlorine atom, which may enhance binding affinity to electron-rich biological targets .

Salt Form: Dihydrochloride salts (e.g., target compound, benzyl analog) exhibit higher aqueous solubility compared to monohydrochloride or neutral forms, making them preferable for intravenous formulations .

Hazard Profiles :

- The phenyl-substituted analog () demonstrates acute oral toxicity (Category 4) and skin irritation, likely due to its aromatic structure. In contrast, alkyl-substituted derivatives (e.g., ethyl or tert-butyl) may have milder toxicity profiles, though specific data are lacking .

Applications :

Biological Activity

N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine moiety, which is known for its ability to interact with various biological targets. Its chemical formula is , indicating the presence of two hydrochloride groups that enhance its solubility in aqueous environments, making it suitable for biological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The piperazine ring facilitates binding to various receptors, potentially modulating their activity. This interaction is critical for the compound's pharmacological effects.

- Enzyme Modulation : Research indicates that this compound can influence enzymatic pathways, either through inhibition or activation, depending on the target enzyme and concentration used .

- Gene Expression : Preliminary studies suggest that this compound may affect gene expression by altering transcription factor binding affinities, thereby influencing protein synthesis.

Biological Activities

The compound has been investigated for several biological activities:

Antimicrobial Activity

This compound exhibits notable antibacterial properties against various strains of bacteria. Laboratory studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

Anticonvulsant Activity

Research into related compounds has revealed potential anticonvulsant properties. For instance, derivatives of piperazine have been shown to provide protection in maximal electroshock (MES) tests, indicating that modifications to the piperazine structure could enhance anticonvulsant efficacy .

Anticholinesterase Activity

Some studies have explored the anticholinesterase activity of piperazine derivatives, which may contribute to their therapeutic potential in neurological disorders such as Alzheimer's disease. Compounds similar to this compound have demonstrated inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission .

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal conditions for synthesizing N-ethyl-2-(piperazin-1-yl)acetamide dihydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis of piperazine-acetamide derivatives typically involves multi-step reactions. Key parameters include:

- Solvent Selection : Ethanol (95%) is commonly used for its polarity and ability to dissolve polar intermediates .

- Catalyst : Triethylamine (TEA) facilitates nucleophilic substitution and deprotonation during piperazine coupling .

- Temperature : Reactions in sealed tubes at 140°C ensure efficient cyclization and minimize side reactions .

- Purification : Preparative thin-layer chromatography (TLC) or column chromatography isolates the dihydrochloride salt with >95% purity .

- Yield Optimization : Scaling reactions with stoichiometric ratios (e.g., 1:1.2 for amine:acetyl chloride) improves efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of N-ethyl-2-(piperazin-1-yl)acetamide dihydrochloride?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular conformation, hydrogen-bonding networks (e.g., H-bonded ribbons in piperazine derivatives), and chloride ion coordination .

- NMR Spectroscopy : - and -NMR identify proton environments (e.g., ethyl group δ~1.2–1.4 ppm, piperazine δ~2.8–3.1 ppm) and confirm salt formation via downfield shifts .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H] peaks for intermediates) and fragmentation patterns .

- Elemental Analysis : Confirms stoichiometry of the dihydrochloride salt (C, H, N, Cl) within ±0.3% error .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for piperazine-acetamide derivatives in receptor binding studies?

- Methodological Answer :

- Orthogonal Assays : Combine radioligand binding (e.g., -labeled analogs) with functional assays (e.g., cAMP modulation) to distinguish binding affinity from efficacy .

- Structural Analogs : Synthesize analogs with modified substituents (e.g., fluorophenyl or cyclopropylmethyl groups) to isolate pharmacophore contributions .

- Control Experiments : Validate receptor specificity using knockout cell lines or competitive antagonists .

- Data Normalization : Account for batch-to-batch purity variations (e.g., HPLC validation >98%) to minimize false positives .

Q. What methodologies are recommended for analyzing enantiomer-specific interactions of N-ethyl-2-(piperazin-1-yl)acetamide dihydrochloride with biological targets?

- Methodological Answer :

- Chiral Separation : Use chiral HPLC (e.g., Chiralpak® AD-H column) with hexane:isopropanol gradients to resolve enantiomers .

- Circular Dichroism (CD) : Compare CD spectra of isolated enantiomers to correlate optical activity with binding kinetics .

- Crystallography : Resolve enantiomer-bound protein co-crystals (e.g., serotonin receptors) to identify stereospecific binding pockets .

- Pharmacological Profiling : Test enantiomers in vitro (e.g., IC) and in vivo (e.g., rodent models) to assess potency differences .

Q. How can computational modeling approaches enhance the understanding of N-ethyl-2-(piperazin-1-yl)acetamide dihydrochloride's molecular interactions in drug design?

- Methodological Answer :

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures to predict solubility and stability .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to optimize substituent placement for target affinity .

- Molecular Dynamics (MD) : Simulates ligand-receptor binding under physiological conditions (e.g., solvation, pH 7.4) to refine docking poses .

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity to guide synthesis .

Q. What experimental strategies should be employed to assess the compound's stability under varying pH and temperature conditions in biological matrices?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7.4), and alkaline (pH 10–12) buffers at 37°C for 24–72 hours .

- HPLC Monitoring : Quantify degradation products (e.g., hydrolyzed acetamide or piperazine oxidation) using C18 columns and UV detection .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C) under nitrogen atmosphere .

- Storage Recommendations : Store lyophilized powder at -20°C in desiccators to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.